2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-5-16-13(9-11)18-15(19)12-4-6-17-14(10-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIGQIMMBVHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the methoxyethoxy group and the methylpyridinyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethoxy and methylpyridinyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyridine- or carboxamide-based molecules, enabling comparisons of substituent effects on activity and physicochemical properties. Key analogs include:
Table 1: Comparison of Structural Analogs
Substituent-Driven Activity and Selectivity
- Methoxyethoxy vs. Chlorophenoxy Groups: The target compound’s 2-methoxyethoxy group contrasts with the dichlorophenoxy group in Compound 533. The latter’s chlorine atoms enhance electrophilicity and receptor binding in auxin signaling pathways, whereas the methoxyethoxy group may improve solubility and reduce toxicity .
- Anti-inflammatory Activity : Compound 7c, bearing a nitrobenzenesulfonyl group, exhibits 61.58% inhibition of carrageenan-induced edema, suggesting that bulky sulfonamide substituents enhance anti-inflammatory effects compared to the target compound’s simpler structure .
- Antineoplastic Potential: Mosliciguat’s trifluoromethyl and morpholinyl groups confer kinase inhibitory activity, highlighting how electron-withdrawing groups and heterocycles enhance anticancer potency compared to the target compound’s unoptimized substituents .
Biological Activity
The compound 2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for a variety of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, presenting data from various studies, including case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Pyridine derivatives have been extensively studied for their antibacterial properties. Recent studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research on related pyridine compounds has shown promising results in inhibiting the growth of E. coli and Staphylococcus aureus through mechanisms involving β-lactamase inhibition and disruption of bacterial cell wall synthesis .
Anticancer Potential
The anticancer activity of pyridine derivatives has been a focal point in drug discovery. Notably, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of various pyridine derivatives, compound 4 (similar in structure) exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. The mechanism was attributed to the induction of apoptosis via p53 pathway activation and caspase-3 cleavage .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of pyridine-based compounds found that certain derivatives effectively inhibited ESBL-producing E. coli strains. The binding interactions were characterized using molecular docking studies, revealing strong hydrogen bonds and hydrophobic interactions with target enzymes .
Table: Summary of Biological Activities
| Activity Type | Compound Tested | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Antibacterial | N-(4-methylpyridin-2-yl) thiophene | E. coli | Not specified | β-lactamase inhibition |
| Anticancer | Compound 4 | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
| Anticancer | Compound 8 | HepG2 | Moderate | Cell cycle arrest and apoptosis |
Q & A
Q. What ethical guidelines govern the use of this compound in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
